5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide 5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20726040
InChI: InChI=1S/C11H11BrN2O2S2/c1-7-6-13-4-3-9(7)14-18(15,16)10-5-11(12)17-8(10)2/h3-6H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H11BrN2O2S2
Molecular Weight: 347.3 g/mol

5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide

CAS No.:

Cat. No.: VC20726040

Molecular Formula: C11H11BrN2O2S2

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide -

Specification

Molecular Formula C11H11BrN2O2S2
Molecular Weight 347.3 g/mol
IUPAC Name 5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide
Standard InChI InChI=1S/C11H11BrN2O2S2/c1-7-6-13-4-3-9(7)14-18(15,16)10-5-11(12)17-8(10)2/h3-6H,1-2H3,(H,13,14)
Standard InChI Key SHVABVQPFAXFKW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN=C1)NS(=O)(=O)C2=C(SC(=C2)Br)C

Introduction

FeatureDescription
Thiophene coreBromine at C5 and methyl at C2; electron-deficient due to sulfur atoms
Sulfonamide linkageConnects thiophene to pyridine; facilitates hydrogen bonding
Pyridine substituent3-Methyl group at C3 of pyridine; enhances lipophilicity and stability

Synthesis and Preparation Methods

The synthesis of this compound typically involves sequential functionalization of the thiophene ring and coupling with the pyridine derivative.

Core Thiophene Functionalization

  • Bromination of 2-methylthiophene:

    • Reagents: Bromine (Br₂) in acetic acid or dichloromethane.

    • Conditions: Room temperature to 50°C, 2–4 hours.

    • Yield: ~85% (based on analogous bromothiophene syntheses).

  • Sulfonation:

    • Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂).

    • Conditions: 0–5°C to minimize side reactions.

    • Yield: ~75–80%.

Coupling with 3-Methylpyridin-4-amine

  • Amine Coupling:

    • Reagents: 3-Methylpyridin-4-amine, base (e.g., NaH), solvent (THF or DMF).

    • Conditions: 0–5°C, 12–24 hours.

    • Yield: ~65–70% (inferred from similar sulfonamide syntheses) .

Table 1: Comparative Synthesis Yields for Sulfonamide Derivatives

CompoundCoupling ReactionYield (%)Source
5-Bromo-N-ethylthiophene-2-sulfonamideAlkylation (LiH/DMF)72
5-Bromo-N-propylthiophene-2-sulfonamideAlkylation (LiH/DMF)78
5-Bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamideSulfonamide coupling~65–70

Chemical Reactivity and Functionalization

The bromine atom at C5 and the electron-rich pyridine moiety enable diverse transformations.

Suzuki-Miyaura Cross-Coupling

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-dioxane/water (4:1), 85–95°C, 24–30 hours.

  • Substituent Effects:

    Boronic Acid SubstituentProduct Yield (%)
    4-Methoxyphenyl72
    3-Nitrophenyl68
    2-Fluorophenyl62
    Data adapted from analogous bromothiophene derivatives .

Electrophilic Aromatic Substitution

  • Nitration: HNO₃/H₂SO₄ yields 5-bromo-4-nitro derivatives (58% yield).

  • Reductive Debromination: Pd/C (10 wt%) in ethanol removes bromine (85% yield).

CompoundTarget OrganismMIC (μg/mL)MBC (μg/mL)Source
5-Bromo-N-propylthiophene-2-sulfonamideNDM-1-KP ST1470.390.78
5-Bromo-3-iodo-pyrazolo[3,4-b]pyridine derivativesS. aureus, E. coli2–84–16

Physical and Spectroscopic Properties

PropertyValueSource
LogP4.33
Polar Surface Area52.73 Ų
Key IR PeaksS=O stretch (1250–1300 cm⁻¹)
¹H-NMR (DMSO-d₆)δ 2.45 (CH₃), 7.15–7.30 (aromatic H)

Comparative Analysis with Structural Analogues

CompoundCore StructureKey DifferenceBiological ActivitySource
5-Bromo-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamideThiophene-sulfonamidePyridine position (2- vs. 4-)Anti-inflammatory (hypothetical)
5-Bromo-N-(2-(5-methylindol-3-yl)ethyl)thiophene-2-sulfonamideThiophene-sulfonamideIndole substituentAntioxidant (moderate)
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamideThiophene-carboxamideCarboxamide vs. sulfonamideAntimicrobial (MIC = 0.39 μg/mL)

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